

Ac-YVAD-pNA: A Technical Guide for Apoptosis and Inflammasome Research

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Compound of Interest

Compound Name: Ac-YVAD-pNA

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the function and application of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide (**Ac-YVAD-pNA**) in the study of apoptosis and inflammatory processes. **Ac-YVAD-pNA** is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-1, an enzyme intricately involved in programmed cell death and the maturation of pro-inflammatory cytokines.^{[1][2][3]}

Core Function and Mechanism of Action

Ac-YVAD-pNA is instrumental in detecting and quantifying the enzymatic activity of caspase-1.^[3] The underlying principle of its use is a colorimetric assay. The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the natural cleavage site of caspase-1.^[4] When active caspase-1 is present in a sample, it cleaves the peptide bond between the aspartic acid (Asp) residue and the p-nitroanilide (pNA) molecule. This cleavage releases the chromophore pNA, which imparts a yellow color to the solution. The intensity of this yellow color, which is directly proportional to the amount of pNA released, can be quantified by measuring its absorbance at a wavelength of 405 nm.^[2]

The Role of Caspase-1 in Cellular Signaling

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in inflammatory responses and a specific form of programmed cell death called pyroptosis.^{[4][5]} Unlike other caspases that are primarily involved in the execution

phase of apoptosis, caspase-1's main function is to process and activate the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[4]

The activation of caspase-1 is a tightly regulated process, primarily occurring through the assembly of a multi-protein complex known as the inflammasome.[5] Various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), can trigger the formation of the inflammasome. This complex then serves as a platform for the auto-activation of pro-caspase-1 into its active form.

Quantitative Data for Ac-YVAD-pNA and p-Nitroanilide

For accurate and reproducible experimental results, a clear understanding of the quantitative parameters of **Ac-YVAD-pNA** and its cleavage product, pNA, is essential.

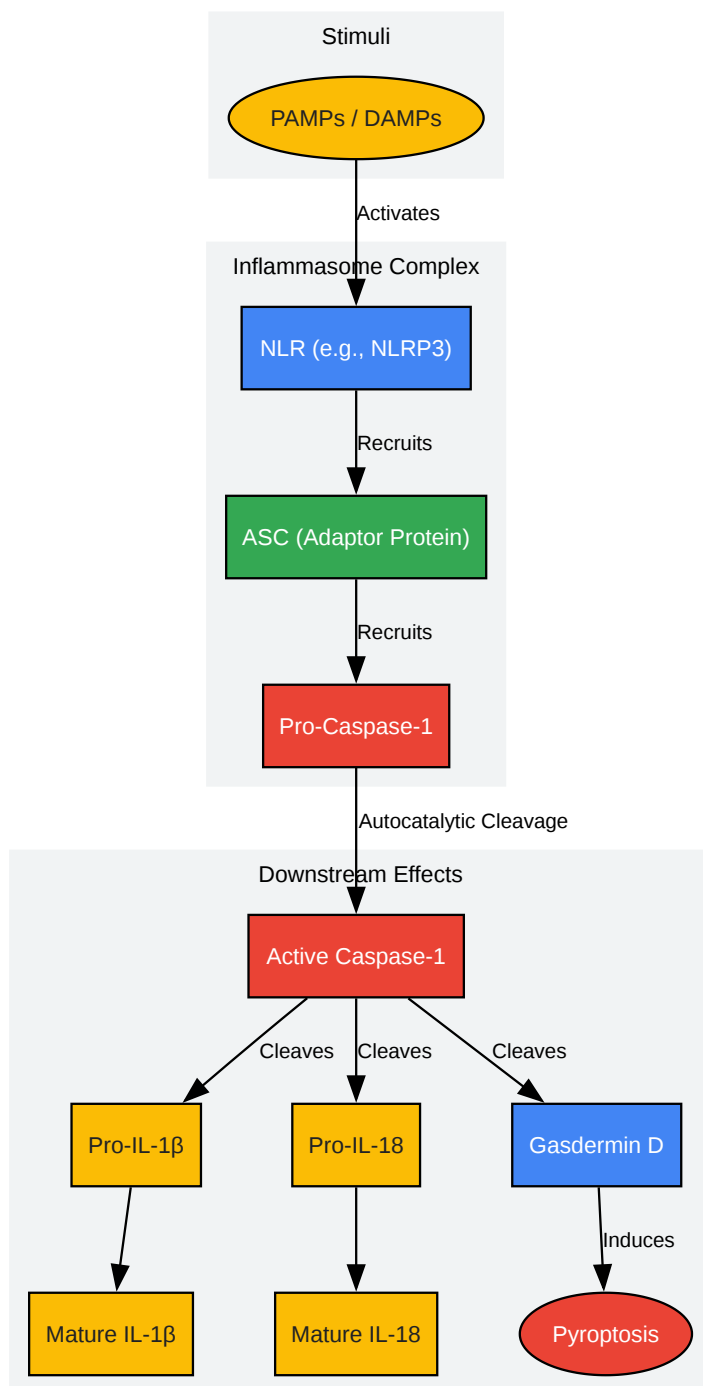
Parameter	Value	Notes
Ac-YVAD-pNA Molecular Weight	628.63 g/mol	
p-Nitroanilide (pNA) Molar Extinction Coefficient	9,960 M ⁻¹ cm ⁻¹ at 405 nm	This value is crucial for converting absorbance readings to the molar concentration of the product.
Recommended Substrate Concentration	50-200 μ M	The optimal concentration may vary depending on the experimental conditions and the expected caspase-1 activity.
Wavelength of Maximum Absorbance (pNA)	405 nm	

Signaling Pathway of Caspase-1 Activation

The activation of caspase-1 is a critical event in the inflammatory response and is primarily mediated by the inflammasome complex. The following diagram illustrates the canonical

signaling pathway leading to caspase-1 activation.

Canonical Inflammasome Pathway for Caspase-1 Activation



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Caption: Canonical Inflammasome Pathway for Caspase-1 Activation.

Experimental Protocols

Caspase-1 Colorimetric Assay Using Ac-YVAD-pNA

This protocol provides a general framework for measuring caspase-1 activity in cell lysates.

1. Reagent Preparation:

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μ M EDTA. Store at 4°C. Add DTT fresh before use.
- 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol. Store at 4°C. Add DTT fresh before use.
- **Ac-YVAD-pNA** Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
- pNA Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO. Store at 4°C.

2. Cell Lysate Preparation:

- Induce apoptosis in your cell line of choice using a known method.
- Harvest cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 μ L per 2×10^6 cells).
- Incubate on ice for 15-30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (cytosolic extract) and keep it on ice.

- Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure:

- In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.
- Adjust the volume of each well to 50 µL with Lysis Buffer.
- Add 50 µL of 2X Reaction Buffer to each well.
- Add 5 µL of the 10 mM **Ac-YVAD-pNA** stock solution to each well to a final concentration of 200 µM.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Read the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

- **pNA Standard Curve:** Prepare a series of pNA standards (e.g., 0, 12.5, 25, 50, 100, 200 µM) in the same final buffer composition as the assay wells. Measure the absorbance of the standards at 405 nm. Plot a standard curve of absorbance versus pNA concentration.
- **Calculation of Caspase-1 Activity:** Use the equation of the line from the pNA standard curve to determine the concentration of pNA produced in your samples from their absorbance values. Caspase-1 activity can be expressed as pmol of pNA released per minute per µg of protein.

Experimental Workflow

The following diagram outlines the general workflow for a caspase-1 activity assay using **Ac-YVAD-pNA**.



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Caption: Caspase-1 Colorimetric Assay Workflow.

Substrate Specificity and Alternative Substrates

While **Ac-YVAD-pNA** is a widely used and specific substrate for caspase-1, it is important to consider its potential cross-reactivity and the availability of alternative substrates.

Substrate	Target Caspases	Reporter Molecule	Detection Method	Key Features
Ac-YVAD-pNA	Caspase-1 (also some activity with Caspase-4 and -5)	p-Nitroanilide (pNA)	Colorimetric (405 nm)	Cost-effective, straightforward, suitable for high-throughput screening.
Ac-WEHD-pNA	Caspase-1, -4, -5	p-Nitroanilide (pNA)	Colorimetric (405 nm)	May offer different specificity compared to YVAD sequence.
Ac-YVAD-AFC	Caspase-1, -4	7-Amino-4-trifluoromethylcoumarin (AFC)	Fluorometric (Ex/Em ~400/505 nm)	Higher sensitivity than colorimetric substrates. ^[6]
Ac-WEHD-AMC	Caspase-1	7-Amino-4-methylcoumarin (AMC)	Fluorometric (Ex/Em ~380/460 nm)	High sensitivity, suitable for detecting low levels of caspase activity.

Troubleshooting Common Issues

Issue	Possible Cause	Suggested Solution
Low Signal	- Inefficient apoptosis induction- Insufficient amount of cell lysate- Inactive reagents (DTT, substrate)	- Confirm apoptosis induction with a secondary method (e.g., Annexin V staining).- Increase the amount of protein per well.- Use freshly prepared DTT and ensure proper storage of the substrate.
High Background	- Contamination of reagents- Non-specific protease activity	- Use fresh, sterile reagents.- Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm signal specificity.
High Well-to-Well Variability	- Inaccurate pipetting- Incomplete cell lysis	- Use calibrated pipettes and ensure proper mixing.- Ensure complete cell lysis and thorough mixing of the lysate before plating.

In conclusion, **Ac-YVAD-pNA** is a valuable and widely accessible tool for researchers studying the intricate roles of caspase-1 in apoptosis, inflammation, and various disease states. Its utility in a straightforward colorimetric assay allows for the reliable quantification of caspase-1 activity, providing crucial insights into these fundamental cellular processes.

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